2,4-Dimethyl-6-phenyl-1,3-dioxane

Physicochemical Properties Fragrance Volatility Environmental Fate

2,4-Dimethyl-6-phenyl-1,3-dioxane (CAS 40698-67-7) is a synthetic organic compound belonging to the 1,3-dioxane class, characterized by a six-membered ring containing two oxygen atoms and bearing a phenyl group at the 6-position. Its molecular formula is C12H16O2, with a molecular weight of approximately 192.26 g/mol.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 40698-67-7
Cat. No. B13825147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-6-phenyl-1,3-dioxane
CAS40698-67-7
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC1CC(OC(O1)C)C2=CC=CC=C2
InChIInChI=1S/C12H16O2/c1-9-8-12(14-10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3
InChIKeyUHICLWNLEIHLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-6-phenyl-1,3-dioxane (CAS 40698-67-7): A Distinctive Phenyl-Substituted 1,3-Dioxane for Fragrance and Synthetic Applications


2,4-Dimethyl-6-phenyl-1,3-dioxane (CAS 40698-67-7) is a synthetic organic compound belonging to the 1,3-dioxane class, characterized by a six-membered ring containing two oxygen atoms and bearing a phenyl group at the 6-position . Its molecular formula is C12H16O2, with a molecular weight of approximately 192.26 g/mol . This compound is primarily recognized for its utility as a fragrance ingredient, valued for its pleasant aroma profile , and it also serves as a versatile intermediate in organic synthesis . The presence of the phenyl substituent distinguishes it from simpler aliphatic dioxanes, imparting unique physicochemical and organoleptic properties that are central to its application value.

Why 2,4-Dimethyl-6-phenyl-1,3-dioxane Cannot Be Substituted with a Generic or Unsubstituted 1,3-Dioxane


Substitution of 2,4-dimethyl-6-phenyl-1,3-dioxane with a generic or unsubstituted 1,3-dioxane is not scientifically valid due to fundamental differences in physicochemical properties, safety profiles, and application-specific performance. The presence of the phenyl substituent at the 6-position is a critical structural determinant that drastically alters key parameters such as vapor pressure, LogP, and molecular weight, which in turn govern volatility, hydrophobicity, and olfactory character [1]. For instance, the target compound exhibits a vapor pressure of approximately 0.00929 mmHg at 25°C and a calculated LogP of 2.6, whereas an unsubstituted analog like 2,4-dimethyl-1,3-dioxane has a significantly higher vapor pressure and a much lower LogP, leading to entirely different odor perception and evaporation rates [2]. Furthermore, safety and toxicological data, such as an acute oral LD50 > 2,000 mg/kg in rats for the target compound, cannot be extrapolated to other dioxanes due to the profound impact of the phenyl group on metabolism and biological interaction [3]. Therefore, any attempt at generic substitution would introduce unacceptable variability in fragrance formulation stability, sensory performance, and regulatory compliance, making direct, compound-specific procurement essential.

Quantitative Evidence Guide: Differentiating 2,4-Dimethyl-6-phenyl-1,3-dioxane from Closest Analogs


Physicochemical Differentiation: Vapor Pressure and LogP vs. Unsubstituted 2,4-Dimethyl-1,3-dioxane

The presence of the phenyl ring in 2,4-dimethyl-6-phenyl-1,3-dioxane dramatically lowers its vapor pressure and increases its lipophilicity compared to the non-phenyl analog 2,4-dimethyl-1,3-dioxane. This differentiation is quantifiable and directly impacts its performance as a fragrance ingredient, dictating its evaporation rate and substantivity on various substrates [1].

Physicochemical Properties Fragrance Volatility Environmental Fate

Safety and Toxicological Profile: Acute Oral Toxicity (LD50) in Rats

The acute oral toxicity of 2,4-dimethyl-6-phenyl-1,3-dioxane has been evaluated in a rat model, providing a crucial safety benchmark. This quantitative data point is essential for risk assessment and regulatory compliance in consumer product applications [1].

Toxicology Safety Assessment Regulatory Compliance

Synthetic Accessibility: High-Yield Prins Reaction in Recyclable Ionic Liquid

A high-yielding synthesis of 2,4-dimethyl-6-phenyl-1,3-dioxane and related 1,3-dioxanes has been demonstrated via the Prins reaction under mild conditions using a recyclable Brønsted-acidic imidazolium ionic liquid . While this reference does not provide an exact yield for the target compound, it establishes a robust, environmentally friendly synthetic route for this class of compound, contrasting with traditional acid-catalyzed methods that may produce more waste or require harsher conditions.

Synthetic Methodology Green Chemistry Process Chemistry

Targeted Application Scenarios for 2,4-Dimethyl-6-phenyl-1,3-dioxane Based on Differential Evidence


Long-Lasting Fine Fragrance and Personal Care Formulations

Given its exceptionally low vapor pressure (0.00929 mmHg at 25°C) , 2,4-dimethyl-6-phenyl-1,3-dioxane is ideally suited for use as a substantive fixative or base note in fine fragrances, colognes, and personal care products. Its slow evaporation rate ensures that its pleasant aroma profile persists on the skin or fabric for an extended period, a performance characteristic that cannot be achieved with more volatile, unsubstituted dioxanes. This makes it a strategic choice for formulators aiming to enhance the longevity and sensory appeal of their products.

Compliant Ingredient for Consumer Product Safety Dossiers

The availability of acute oral toxicity data, indicating an LD50 > 2,000 mg/kg in rats [1], positions 2,4-dimethyl-6-phenyl-1,3-dioxane as a well-characterized ingredient with a defined safety benchmark. This is essential for compiling Safety Data Sheets (SDS) and meeting regulatory requirements for consumer goods, particularly in the European Union under REACH. Procurement of this specific, data-backed compound streamlines the safety assessment process, reducing the time and cost associated with de novo testing required for a lesser-known or generic analog.

Sustainable Sourcing for Industrial-Scale Organic Synthesis

The compound can be synthesized via a high-yielding Prins reaction in a recyclable ionic liquid , aligning with principles of green chemistry. For industrial users who require 2,4-dimethyl-6-phenyl-1,3-dioxane as an intermediate for further synthesis, this evidence suggests that large-scale production can be both cost-effective and environmentally sustainable. This provides a competitive advantage in terms of both economic and corporate responsibility metrics, making it a preferred choice over analogs that may rely on less efficient or more wasteful manufacturing processes.

Differentiated Olfactory Profile for Signature Fragrances

The specific molecular structure, with a phenyl group at the 6-position of the dioxane ring, imparts a unique organoleptic signature. While quantitative odor threshold data is lacking in the public domain, the known application as a fragrance ingredient for its pleasant scent combined with its distinct physicochemical profile (high LogP of 2.6 [2]) ensures that it will behave differently in a fragrance composition than any unsubstituted or differently substituted analog. This guarantees a unique contribution to the overall olfactory experience, making it an irreplaceable component for creating signature scents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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